tert-Butyl 3-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H16F3N3O2 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
tert-butyl 3-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-5-8(6-19)9-4-10(13(14,15)16)18-7-17-9/h4,7-8H,5-6H2,1-3H3 |
InChI Key |
XSZXABDWMIAZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Analysis and Characterization
The characterization of tert-Butyl 3-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-1-carboxylate involves various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H, $${}^{13}$$C, and possibly $${}^{19}$$F NMR to confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : Techniques like HRMS or LC-MS to determine the molecular weight and confirm the structure.
- Infrared (IR) Spectroscopy : To identify functional groups present in the compound.
Research Discoveries and Applications
Azetidine derivatives are explored for their potential biological activities, including applications in pharmaceuticals. For instance, some azetidine compounds have been investigated as JAK inhibitors, which are useful in treating diseases like cancer. The specific biological activity of This compound would depend on its structural features and functional groups.
Data Tables
Given the lack of specific data tables for This compound in the provided sources, a general table summarizing the properties of similar azetidine derivatives can be constructed:
| Property | Description |
|---|---|
| Molecular Formula | C13H16F3N3O2 |
| Molecular Weight | 303.28 g/mol |
| Spectroscopic Analysis | NMR, MS, IR |
| Potential Applications | Pharmaceutical research |
Chemical Reactions Analysis
tert-Butyl 3-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidinyl and azetidine rings.
Common reagents used in these reactions include palladium catalysts , boron reagents , and hydrogen gas for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-1-carboxylate has several scientific research applications:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its biological activity . The azetidine ring may interact with various enzymes or receptors, influencing the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares the target compound with analogues differing in ring size, substituents, or functional groups:
Key Research Findings
Role in Drug Discovery : The CF₃-pyrimidine motif in the target compound is prevalent in kinase inhibitors due to its ability to modulate electronic interactions with ATP-binding pockets .
Ring Size Effects : Azetidine derivatives exhibit greater metabolic stability compared to piperidine analogues (e.g., ) because of reduced ring flexibility and enhanced strain .
Functional Group Impact :
Biological Activity
tert-Butyl 3-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of 303.28 g/mol. The incorporation of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Structural Characteristics
The compound features:
- Azetidine ring : Contributes to the compound's cyclic structure and biological activity.
- Trifluoromethyl-substituted pyrimidine : This moiety is known to improve interactions with biological targets, enhancing efficacy in pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of drug discovery:
- Metabolic Stability : The trifluoromethyl group is known to enhance the compound's metabolic stability, which is crucial for maintaining therapeutic levels in biological systems .
- Lipophilicity : Increased lipophilicity aids in better membrane permeability, facilitating interaction with cellular targets .
- Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, related derivatives have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines .
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | IC50 (µM) | Target Cell Line | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Promising candidate for further studies |
| Compound A | 0.48 | MCF-7 | Induces apoptosis via caspase activation |
| Compound B | 2.78 | A549 | Shows lower activity compared to reference drugs |
Mechanistic Studies
Recent mechanistic studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways . For example:
- Caspase Activation : Flow cytometry analysis revealed that certain derivatives trigger apoptosis through increased caspase-3/7 activity.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the azetidine ring.
- Introduction of the trifluoromethyl pyrimidine moiety.
- Final carboxylation step to yield the target compound.
This synthetic route is essential for producing analogs that may exhibit enhanced biological activities or different pharmacological profiles.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-[6-(trifluoromethyl)pyrimidin-4-yl]azetidine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from azetidine or pyrimidine derivatives. Key steps include:
- Coupling reactions : The trifluoromethylpyrimidine moiety is introduced via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
- Protection/deprotection : The tert-butyl carbamate group is introduced using Boc anhydride under basic conditions (e.g., DMAP or triethylamine) in solvents like dichloromethane or acetonitrile .
- Optimization : Temperature (room temperature to 80°C), solvent polarity, and stoichiometry are critical. For example, acetonitrile at 50°C improves yield in coupling steps .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, with purification via silica gel or reverse-phase chromatography .
Q. Which analytical techniques are essential for characterizing this compound, and how are data interpreted?
Core methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. The trifluoromethyl group appears as a singlet (~δ -60 ppm in ¹⁹F NMR) .
- Mass spectrometry (HRMS) : Exact mass determination validates molecular formula (e.g., [M+H]+ peaks).
- Infrared spectroscopy (IR) : Carbamate C=O stretches (~1680–1720 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical issues, necessitating repeated purification or alternative synthetic routes .
Advanced Research Questions
Q. How can contradictory crystallographic or spectroscopic data be resolved during structural elucidation?
Contradictions often arise from:
- Dynamic effects : Rotameric equilibria in solution (observed in NMR) vs. static crystal structures. Use variable-temperature NMR or X-ray crystallography (e.g., SHELX refinement) to resolve .
- Polymorphism : Multiple crystal forms may yield differing XRD patterns. Screen crystallization solvents (e.g., DCM/hexane vs. EtOAc) .
- Stereochemical ambiguities : Chiral HPLC or Mosher’s ester analysis clarifies enantiopurity if asymmetric synthesis is involved .
Q. What strategies improve yield in challenging steps like azetidine-pyrimidine coupling?
Key approaches include:
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos) enhance cross-coupling efficiency. Additives like Cs₂CO₃ improve base sensitivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
- Protecting group alternatives : Replace Boc with Fmoc if acid-sensitive intermediates degrade during deprotection .
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
The -CF₃ group:
- Enhances metabolic stability : Reduces oxidative degradation via cytochrome P450 enzymes.
- Modulates lipophilicity : LogP increases by ~0.5–1 unit, improving membrane permeability (verified via HPLC logD₇.₄ measurements) .
- Affects binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds or dipole interactions with target proteins (e.g., kinase inhibitors) .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Flash chromatography : Use gradients of ethyl acetate/hexane (for Boc-protected intermediates) or acetonitrile/water (for polar derivatives) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystalline forms .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., diastereomers) with 0.1% formic acid modifiers .
Q. How can researchers validate biological activity mechanisms involving this compound?
- Target engagement assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding to enzymes/receptors .
- Cellular assays : Dose-response studies (IC₅₀ determination) in disease models (e.g., cancer cell lines) paired with siRNA knockdowns confirm target specificity .
- Metabolic profiling : LC-MS/MS identifies metabolites in hepatocyte incubations to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
